6-Bromo-2-hydrazino-1,3-benzothiazole
Overview
Description
6-Bromo-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C7H6BrN3S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole typically involves the reaction of 6-bromo-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups replacing the bromine atom or modifying the hydrazinyl group .
Scientific Research Applications
6-Bromo-2-hydrazino-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent and other therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1,3-benzothiazole
- 6-Bromo-2-chlorobenzothiazole
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-Bromo-2-hydrazino-1,3-benzothiazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiazole derivatives that may lack this functional group or have different substituents .
Biological Activity
6-Bromo-2-hydrazino-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a hydrazinyl group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNS. The compound features a bromine atom at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole ring. This unique substitution pattern is believed to contribute to its distinct biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study comparing various benzothiazole derivatives, this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Methicillin | 16 |
Escherichia coli | 64 | Ampicillin | 32 |
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values indicating effective cytotoxicity.
Cell Line | IC (µM) | Reference Drug | IC (µM) |
---|---|---|---|
MCF-7 | 10 | Doxorubicin | 5 |
A549 | 15 | Cisplatin | 8 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and repair. Preliminary studies suggest that the compound may interfere with topoisomerases and induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in the Journal of Chemical Reviews highlighted the effectiveness of benzothiazole derivatives in treating infections caused by resistant bacterial strains. This compound was included in this analysis and demonstrated superior activity compared to traditional antibiotics .
- Anticancer Research : A clinical trial investigated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising anticancer activity through apoptosis induction .
Properties
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCJGPJVPUESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365942 | |
Record name | 6-Bromo-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37390-63-9 | |
Record name | 6-Bromo-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-hydrazinyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.